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molecular formula C11H14O2 B8514335 2-Hydroxy-3-methyl-5-propyl-benzaldehyde

2-Hydroxy-3-methyl-5-propyl-benzaldehyde

Cat. No. B8514335
M. Wt: 178.23 g/mol
InChI Key: UONHSDOJWSWECI-UHFFFAOYSA-N
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Patent
US06476264B2

Procedure details

4.2 g of hexamethylenetetramine were cautiously added to 1.5 g of 2-methyl-4-propylphenol in 11 ml of trifluoroacetic acid and the mixture was heated for 5 hrs. to 120° C. After the addition of 11 ml of 1N hydrochloric acid the mixture was stirred for 1 hr. at 107° C. The mixture was cooled to room temperature, diluted with ethyl acetate and washed in sequence with water, dilute sodium hydrogen carbonate solution, water and sodium chloride solution. Evaporation of the solution and chromatography on silica gel with hexane-toluene gave 2-hydroxy-3-methyl-5-propyl-benzaldehyde. MS: 178 (M)+.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1N2CN3CN(C2)CN1C3.C[C:12]1[CH:17]=[C:16]([CH2:18][CH2:19][CH3:20])[CH:15]=C[C:13]=1[OH:21].Cl.F[C:24](F)(F)[C:25]([OH:27])=O>C(OCC)(=O)C>[OH:27][C:25]1[C:24]([CH3:1])=[CH:15][C:16]([CH2:18][CH2:19][CH3:20])=[CH:17][C:12]=1[CH:13]=[O:21]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)CCC)O
Name
Quantity
11 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to 120° C
CUSTOM
Type
CUSTOM
Details
at 107° C
WASH
Type
WASH
Details
washed in sequence with water, dilute sodium hydrogen carbonate solution, water and sodium chloride solution
CUSTOM
Type
CUSTOM
Details
Evaporation of the solution and chromatography on silica gel with hexane-toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1C)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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